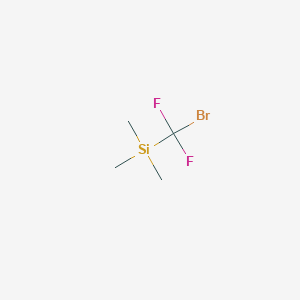

(Bromodifluoromethyl)trimethylsilane

Description

Properties

IUPAC Name |

[bromo(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWBWAUSUTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115262-01-6 | |

| Record name | Trimethyl(bromodifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pioneering Synthesis of (Bromodifluoromethyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the first reported synthesis of (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br), a valuable reagent in organofluorine chemistry. We provide a thorough examination of the seminal work, including detailed experimental protocols, quantitative data, and a logical workflow of the synthesis. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known by its chemical formula Me3SiCF2Br, is a key building block for the introduction of the difluoromethyl group (CF2) into organic molecules. The unique properties imparted by the difluoromethyl moiety, such as increased metabolic stability and altered acidity, have made it a desirable feature in many pharmaceutical and agrochemical compounds. The development of a reliable synthetic route to Me3SiCF2Br was a critical step in unlocking its potential. This guide focuses on the first documented synthesis of this important reagent.

The First Synthesis: Broicher and Geffken (1990)

The first synthesis of this compound was reported by V. Broicher and D. Geffken in 1990 in the Journal of Organometallic Chemistry. Their approach involved the reaction of tris(diethylamino)phosphine (B1199214) with dibromodifluoromethane (B1204443) in the presence of trimethylsilyl (B98337) chloride.

Reaction Scheme

The overall transformation can be represented by the following chemical equation:

Caption: Overall reaction for the first synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol based on the publication by Broicher and Geffken.

Materials:

-

Tris(diethylamino)phosphine [P(NEt2)3]

-

Dibromodifluoromethane (CF2Br2)

-

Trimethylsilyl chloride (Me3SiCl)

-

Diethyl ether (anhydrous)

Procedure:

-

A solution of tris(diethylamino)phosphine (0.1 mol, 24.74 g) in 100 ml of anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of dibromodifluoromethane (0.1 mol, 20.98 g) and trimethylsilyl chloride (0.1 mol, 10.87 g) in 50 ml of anhydrous diethyl ether is added dropwise to the stirred phosphine (B1218219) solution over a period of 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3 hours at -78 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

The precipitated phosphonium (B103445) salt, (Et2N)3P(Br)Cl, is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation at atmospheric pressure.

-

The residue is then fractionally distilled under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data reported for the first synthesis of this compound.

| Product | Yield (%) | Boiling Point (°C/Torr) | Refractive Index (nD20) |

| This compound | 65 | 45-46 / 100 | 1.4078 |

Logical Workflow of the Synthesis

The synthesis can be broken down into several key logical steps, from the initial reaction to the final purification of the product.

Caption: Logical workflow of the first synthesis of this compound.

Conclusion

The seminal work by Broicher and Geffken in 1990 provided the first practical and efficient method for the synthesis of this compound. This development was instrumental in making this versatile difluoromethylating reagent readily accessible to the scientific community, thereby paving the way for its widespread use in the synthesis of novel fluorinated molecules with significant potential in the pharmaceutical and agrochemical industries. The detailed protocol and data presented in this guide offer a valuable resource for researchers looking to utilize or further develop the chemistry of this important organosilicon compound.

The Evolution of Difluorocarbene Reagents: A Technical Guide for Researchers

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. Among these, the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties are of particular interest due to their unique ability to serve as bioisosteres of ether linkages and hydroxyl or thiol groups, respectively, thereby modulating the physicochemical and biological properties of parent compounds.[1][2] Difluorocarbene (:CF2), a highly reactive intermediate, stands as one of the most versatile reagents for the direct incorporation of these valuable motifs.[3] This technical guide provides an in-depth overview of the historical development of difluorocarbene reagents, from early hazardous precursors to the sophisticated and versatile tools available to researchers today. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visualizations of developmental timelines and reaction pathways to support researchers, scientists, and drug development professionals in this dynamic field of chemistry.

A Historical Journey: The Quest for a Tamed Carbene

The history of difluorocarbene chemistry is a narrative of progress towards milder, safer, and more efficient reagents. Early methods were often hampered by harsh reaction conditions, the use of toxic or environmentally harmful precursors, and limited substrate scope.

The Early Era: Harsh but Groundbreaking

The journey began in the mid-20th century with reagents that, while effective, posed significant challenges in handling and environmental impact.

-

Sodium Chlorodifluoroacetate (ClCF2CO2Na): First reported by Haszeldine and co-workers in 1960, the thermolysis of this salt was one of the earliest methods for generating difluorocarbene.[1][4] The process involves the loss of carbon dioxide and chloride ion to yield the desired carbene.[5] Despite its historical significance and affordability, this method typically requires high temperatures.[6]

-

Organometallic Reagents: In the 1960s and 70s, organometallic compounds emerged as potent difluorocarbene precursors. Seyferth's reagent , phenyl(trifluoromethyl)mercury (B3050301) (PhHgCF3), releases difluorocarbene under mild, non-basic conditions upon treatment with sodium iodide.[7][8] Similarly, Burton's reagent , (trifluoromethyl)trimethyltin (Me3SnCF3), also served as a source of difluorocarbene.[1] However, the high toxicity of these mercury and tin compounds has largely precluded their widespread use in modern organic synthesis.

-

Ozone-Depleting Substances (ODSs): For a period, chlorodifluoromethane (B1668795) (CHClF2, Freon-22) and bromodifluoromethane (B75531) (CHBrF2) were common and inexpensive sources of difluorocarbene.[1][9] Generation of the carbene from these precursors is typically achieved by dehydrohalogenation with a strong base.[8] While effective, their significant contribution to ozone layer depletion has led to their phasing out under the Montreal Protocol, rendering them unsuitable for sustainable chemical synthesis.[10]

The Modern Renaissance: A Shift Towards Greener and More Versatile Reagents

The turn of the 21st century, and particularly the period after 2006, witnessed a paradigm shift in difluorocarbene chemistry.[2] The focus moved towards developing environmentally benign, easy-to-handle, and highly versatile reagents that function under mild conditions.

-

The Ruppert-Prakash Reagent and its Progeny: (Trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent , has become a cornerstone of modern difluorocarbene chemistry.[6][11] Its activation with a catalytic amount of a nucleophilic initiator, such as iodide or fluoride (B91410) salts, generates the trifluoromethyl anion, which then decomposes to difluorocarbene and a fluoride ion.[6] This reagent and its derivatives, such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl), are often described as "privileged" and "all-rounder" reagents.[7][12] They exhibit remarkable versatility, allowing for the generation of difluorocarbene under a wide range of conditions—basic, acidic, or neutral—thus accommodating a broad spectrum of substrates and functional groups.[12]

-

Decarboxylative Approaches: A significant advancement has been the development of reagents that generate difluorocarbene through decarboxylation under neutral conditions. Difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA) is a stable, crystalline solid that, upon gentle heating, releases carbon dioxide to form a phosphonium (B103445) ylide, which in turn dissociates into triphenylphosphine (B44618) and difluorocarbene.[13][14] This method avoids the need for strong bases or other additives, making it highly attractive for sensitive substrates.[13]

-

Fluoroform as a Precursor: Fluoroform (CHF3), a non-ozone-depleting and inexpensive gas, has also been explored as a difluorocarbene source.[15] Deprotonation with a strong base generates the trifluoromethyl anion, which can then eliminate a fluoride ion to produce difluorocarbene. While cost-effective, the gaseous nature of fluoroform and the need for strong basic conditions can present practical challenges.

Quantitative Data on Difluorocarbene Reagents

The efficiency of difluorocarbene generation and subsequent reactions is highly dependent on the chosen reagent, substrate, and reaction conditions. The following tables summarize representative yields for common transformations using various difluorocarbene precursors.

Table 1: Comparison of Reagents for gem-Difluorocyclopropanation of Styrene

| Reagent/System | Initiator/Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| ClCF2CO2Na | - | Diglyme | 180 | 65-75 | [16] |

| PhHgCF3 | NaI | Benzene | 80 | High | [8] |

| CHClF2 (Freon-22) | KOH/TEBAC | CH2Cl2/H2O | 25 | 60 | [8] |

| TMSCF3 | NaI | THF | 65 | 95 | [5] |

| TMSCF2Br | TBAB | Toluene | 110 | 85 | [17] |

| PDFA | - | p-Xylene (B151628) | 90 | 92 | [16] |

Table 2: O-Difluoromethylation of Phenol (B47542)

| Reagent/System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| ClCF2CO2Na | K2CO3 | DMF | 95 | >99 | |

| PhCOCF2Cl | KOH | H2O/DCM | 0-25 | 90 | |

| BrCF2P(O)(OEt)2 | KOH | H2O/MeCN | -78 to rt | 98 | |

| TMSCF2Br | KOH | H2O/DCM | 0 | High | [18] |

| HCF2OTf | KOH | H2O/MeCN | rt | 94 |

Table 3: N-Difluoromethylation of Indole

| Reagent/System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| CHClF2 (Freon-22) | KOH/TEBAC | Toluene/H2O | 50 | 55 | [19] |

| PhSO2CF2Cl | K2CO3 | MeCN/H2O | 50 | 78 | |

| TMSCF2Br | KOH | H2O/MeCN | 0 | Moderate | [1] |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH | THF | 60 | Good | [20] |

Key Experimental Protocols

The following section provides detailed methodologies for common and synthetically valuable transformations involving difluorocarbene.

Protocol 1: gem-Difluorocyclopropanation of an Alkene using TMSCF3 and NaI

This protocol is adapted from the procedure reported by Prakash, Hu, and co-workers.[5]

-

Materials: Alkene (1.0 mmol), (Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 mmol, 2.0 equiv.), Sodium Iodide (NaI) (2.2 mmol, 2.2 equiv.), and anhydrous Tetrahydrofuran (THF) (5 mL).

-

Procedure:

-

To a flame-dried sealed tube containing a magnetic stir bar, add the alkene (1.0 mmol) and sodium iodide (2.2 mmol).

-

Evacuate and backfill the tube with dry nitrogen or argon three times.

-

Add anhydrous THF (5 mL) via syringe.

-

Add TMSCF3 (2.0 mmol) via syringe at room temperature.

-

Seal the tube and heat the reaction mixture to 65 °C in an oil bath.

-

Stir the reaction for the required time (typically 2-12 hours), monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.

-

Protocol 2: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol is based on a procedure for the synthesis of aryl difluoromethyl ethers.[21]

-

Materials: Phenol (1.0 equiv.), Cesium Carbonate (1.5 equiv.), Sodium Chlorodifluoroacetate (2.8 equiv.), dry N,N-Dimethylformamide (DMF), and deionized water.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, combine the phenol (1.0 equiv.) and cesium carbonate (1.5 equiv.).

-

Seal the flask and evacuate and backfill with nitrogen three times.

-

Add dry DMF and deionized water (e.g., for 17.6 mmol of phenol, use 27 mL of DMF and 3.2 mL of water).

-

Stir the mixture and degas with a stream of nitrogen for 1 hour.

-

Add sodium chlorodifluoroacetate (2.8 equiv.) in one portion under a nitrogen stream.

-

Equip the flask with a condenser and heat the mixture in an oil bath at 95-100 °C for 4-6 hours.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the aryl difluoromethyl ether.

-

Protocol 3: N-Difluoromethylation of an Imidazole (B134444) using PDFA

This protocol is adapted from the work of Xiao and coworkers on difluoromethylation using difluoromethylene phosphobetaine.[22]

-

Materials: Imidazole derivative (0.6 mmol, 1.0 equiv.), Difluoromethylene phosphobetaine (PDFA) (1.2 mmol, 2.0 equiv.), and dry p-xylene (3 mL).

-

Procedure:

-

To a dry Schlenk tube containing a magnetic stir bar, add the imidazole derivative (0.6 mmol) and PDFA (1.2 mmol).

-

Under a nitrogen atmosphere, add dry p-xylene (3 mL).

-

Seal the tube and heat the reaction mixture to 90 °C with stirring for 2-4 hours, monitoring the reaction progress by TLC or 19F NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

Directly load the reaction mixture onto a silica gel column for purification by flash chromatography to obtain the N-difluoromethylated imidazole.

-

Visualizing the Development and Mechanisms

Diagram 1: Chronological Evolution of Difluorocarbene Reagents

Caption: Chronological development of key difluorocarbene reagents.

Diagram 2: Generation of Difluorocarbene from Key Modern Precursors

Caption: Pathways for generating difluorocarbene from modern reagents.

Diagram 3: General Workflow for a Difluoromethylation Reaction

Caption: A typical experimental workflow for difluoromethylation.

Conclusion

The field of difluorocarbene chemistry has undergone a remarkable transformation, moving from hazardous and restrictive early methods to a modern toolkit of safe, versatile, and efficient reagents. The development of reagents like the Ruppert-Prakash family and those based on decarboxylative strategies has significantly broadened the scope of difluorocarbene-mediated transformations, making them accessible for a wide range of applications in pharmaceutical and materials science. This guide provides a foundational understanding of the historical context, practical application, and mechanistic underpinnings of these vital synthetic tools, empowering researchers to leverage the unique properties of the difluoromethylene and difluoromethyl groups in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. O-Difluorodeuteromethylation of phenols using difluorocarbene precursors and deuterium oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Difluoromethylene phosphabetaine as an equivalent of difluoromethyl carbanion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. sioc.ac.cn [sioc.ac.cn]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. orgsyn.org [orgsyn.org]

- 22. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]

An In-depth Technical Guide to (Bromodifluoromethyl)trimethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(Bromodifluoromethyl)trimethylsilane, often abbreviated as TMSCF2Br, is a versatile and highly valuable reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its significance lies in its ability to serve as a convenient and efficient source of the difluoromethylene (-CF2-) moiety, a critical functional group for modulating the physicochemical and biological properties of organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and insights into its reactivity and handling.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by its unique combination of a bulky trimethylsilyl (B98337) group and a reactive bromodifluoromethyl moiety. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C4H9BrF2Si | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| CAS Number | 115262-01-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 98-100 °C | [3][4][5] |

| Density | 1.306 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.407 | [7] |

| Flash Point | 46.4 °C (115.5 °F) | [7] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [3][4][5] |

| Storage Temperature | -20°C | [7] |

| InChI | 1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | [2] |

| InChIKey | WDZVWBWAUSUTTO-UHFFFAOYSA-N | [2] |

| SMILES | C--INVALID-LINK--(C)C(F)(F)Br | [2] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound.[3][4][5] One of the most common and efficient methods involves a halogen exchange reaction from the readily available (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent.[8]

Experimental Protocol: Synthesis via Halogen Exchange

Reaction Scheme:

Materials:

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Boron tribromide (BBr3)

-

Anhydrous solvent (e.g., hexanes or dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add (trifluoromethyl)trimethylsilane dissolved in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide in the same anhydrous solvent to the stirred solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The progress of the reaction can be monitored by 19F NMR spectroscopy, observing the disappearance of the TMSCF3 signal and the appearance of the TMSCF2Br signal.

-

Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from its ability to generate difluorocarbene (:CF2) under mild conditions.[9] This highly reactive intermediate can then participate in a variety of chemical transformations, making TMSCF2Br a cornerstone reagent for the introduction of the difluoromethylene group into organic molecules.

Generation of Difluorocarbene

The generation of difluorocarbene from TMSCF2Br can be initiated by various activators, including Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) or fluoride (B91410) ions.[4][9] The trimethylsilyl group acts as a good leaving group, facilitating the elimination of bromide and the formation of the carbene.

Key Applications in Organic Synthesis

Difluorocarbene generated from TMSCF2Br readily undergoes [2+1] cycloaddition reactions with a wide range of alkenes and alkynes to afford the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes. These fluorinated three-membered rings are valuable building blocks in medicinal chemistry and materials science.

Difluoromethylation of Heteroatoms (O, S, N)

This compound is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including phenols, thiophenols, and amines, to furnish the corresponding difluoromethyl ethers, thioethers, and amines.[10] These motifs are of particular interest in drug design as the -OCF2H, -SCF2H, and -NCF2H groups can serve as bioisosteres for other functional groups and can significantly improve metabolic stability and other pharmacokinetic properties.[11][12]

Experimental Protocols for Key Reactions

This protocol demonstrates the generation of difluorocarbene and its trapping by an alkene.

Reaction Scheme:

Materials:

-

This compound (122 mg, 0.60 mmol)

-

1,1-Diphenylethylene (108 mg, 0.60 mmol)

-

Hexamethylphosphoramide (HMPA) (90 mg, 0.50 mmol)

-

1,2-Dimethoxyethane (B42094) (2 mL)

Procedure: [4]

-

In a Schlenk tube, add a solution of this compound and 1,1-diphenylethylene in 1,2-dimethoxyethane at room temperature.[4]

-

Add HMPA to the solution and homogenize the mixture by gentle shaking.[4]

-

Allow the mixture to stand overnight in a refrigerator at 5 °C.[4]

-

For work-up, add hexane (5 mL) to the reaction mixture.[4]

-

Remove the liquid phase using a syringe under an argon counter-flow.[4]

-

Wash the precipitated crystals with hexane (5 mL) and dry under vacuum.[4]

This protocol illustrates the synthesis of gem-difluorocyclopropenes.

Materials:

-

Alkyne (0.5 mmol, 1.0 eq.)

-

This compound (152 mg, 0.75 mmol, 1.5 eq.)

-

Tetrabutylammonium (B224687) bromide (4.8 mg, 0.015 mmol, 0.03 eq.)

-

Toluene (B28343) (2.0 mL)

Procedure:

-

To an oven-dried pressure tube under a nitrogen atmosphere, add the alkyne, this compound, tetrabutylammonium bromide, and toluene at room temperature.

-

Seal the pressure tube and heat the reaction mixture at 110 °C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated Na2CO3 solution (5 mL).

-

Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

While various reagents can be used, the following provides a general workflow adaptable for TMSCF2Br with a suitable base.

References

- 1. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H9BrF2Si | CID 14639950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 98 115262-01-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

(Bromodifluoromethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers

(Bromodifluoromethyl)trimethylsilane , a versatile reagent in modern synthetic chemistry, has emerged as a cornerstone for the introduction of the difluoromethylene group into organic molecules. This guide provides an in-depth overview of its chemical properties, key applications in organic synthesis, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, identified by the CAS number 115262-01-6 , is a colorless to nearly colorless liquid.[1] Its fundamental role in organic synthesis is primarily as a precursor to difluorocarbene (:CF2), a highly reactive intermediate.[2] The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 115262-01-6 |

| Molecular Formula | C4H9BrF2Si |

| Molecular Weight | 203.10 g/mol [3][4] |

| Density | 1.306 g/mL at 25 °C[5] |

| Boiling Point | 112 °C[5] |

| Refractive Index | n20/D 1.407[5] |

| Flash Point | 46.4 °C[3] |

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its ability to serve as an efficient source of difluorocarbene under relatively mild conditions. This reactivity is harnessed in several key synthetic transformations with significant implications for drug discovery and materials science.

1. Gem-Difluorocyclopropanation: The reagent is widely used for the synthesis of gem-difluorocyclopropanes from alkenes and alkynes.[6][7] The introduction of the gem-difluorocyclopropyl moiety can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules.

2. Difluoromethylation of Nucleophiles: this compound is an effective reagent for the O-, S-, N-, and P-difluoromethylation of various nucleophiles, including phenols, thiophenols, amines, and phosphines.[2][7] The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability and binding affinity.

3. Synthesis of Fluorinated Compounds: As a versatile building block, it facilitates the creation of complex fluorinated molecules that are of interest in the development of pharmaceuticals and agrochemicals.[4] The presence of fluorine can enhance the efficacy and stability of these compounds.[4]

Reaction Mechanism: Generation of Difluorocarbene and Cyclopropanation

The synthetic utility of this compound hinges on its ability to generate difluorocarbene. One common method involves the use of a Lewis base, such as hexamethylphosphoramide (B148902) (HMPA), which activates the silicon center and facilitates the elimination of bromotrimethylsilane, releasing the highly reactive difluorocarbene. This intermediate can then undergo cycloaddition with an alkene to form a gem-difluorocyclopropane.

Caption: Generation of Difluorocarbene and Subsequent Cyclopropanation.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

Synthesis of gem-Difluorocyclopropanes

This protocol is adapted from the work of Li et al. for the bromide-ion-initiated [2+1] cycloaddition of alkenes.[3][6]

Materials:

-

Alkene (0.5 mmol)

-

This compound (1.5 equiv., 0.75 mmol)

-

Tetrabutylammonium (B224687) bromide (TBAB) (0.1 equiv., 0.05 mmol)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Pressure tube

Procedure:

-

To a pressure tube, add the alkene (0.5 mmol), tetrabutylammonium bromide (0.05 mmol), and the anhydrous solvent.

-

Add this compound (0.75 mmol) to the mixture.

-

Seal the pressure tube and heat the reaction mixture at 110 °C for 2-12 hours (reaction progress can be monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.

O-Difluoromethylation of Diphenols

This protocol is based on the facile double O-difluoromethylation of diphenols reported by Kong et al.[5]

Materials:

-

Diphenol (e.g., o-diphenol) (0.2 mmol)

-

This compound (4.0 equiv., 0.8 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.9 equiv., 0.18 mmol)

-

20 wt% aqueous potassium hydroxide (B78521) (KOH) solution (10.0 equiv., 2.0 mmol)

-

Dichloromethane (DCM)

Procedure:

-

In a vial, dissolve the diphenol (0.2 mmol) and tetrabutylammonium bromide (0.18 mmol) in dichloromethane.

-

Add the 20 wt% aqueous KOH solution (2.0 mmol) to the mixture.

-

Add this compound (0.8 mmol) to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 10 minutes.

-

Monitor the reaction progress by TLC or ¹⁹F NMR.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the bis-difluoromethylated product.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from heat and ignition sources.

References

- 1. Nucleophilic Difluoromethylation Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds with TMSCF(2)Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (Bromodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br). Due to a lack of publicly available, experimentally determined spectral data for this specific compound, the information presented herein is based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl group (-CF₂H) and as a precursor for the generation of difluorocarbene (:CF₂). Accurate spectroscopic characterization is crucial for verifying its purity and for monitoring its reactions. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and this guide focuses on the expected ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts of similar organosilicon and organofluorine compounds.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~0.3 | Singlet | 9H | Si(CH ₃)₃ |

Note: The chemical shift of the trimethylsilyl (B98337) (TMS) group is relatively insensitive to distant substituents and is expected to be in the typical region for TMS groups, close to 0 ppm.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~130 | Triplet | ¹JC-F ≈ 280-320 | C F₂Br |

| ~0 | Quartet | ¹JC-H ≈ 120 | Si(C H₃)₃ |

Note: The ¹³C signal for the CF₂Br group is expected to be a triplet due to coupling with the two fluorine atoms (spin I = 1/2). The one-bond carbon-fluorine coupling constant (¹JC-F) is typically large. The signal for the methyl carbons of the TMS group will appear as a quartet in a proton-coupled spectrum.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that is inert to the sample and free of interfering signals in the regions of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. If the solvent peak is used for referencing, ensure its chemical shift is accurately known.

-

Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Data Acquisition

-

Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum and enhance signal-to-noise.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than the proton.

-

Relaxation delay: 2-5 seconds.

-

To observe C-F coupling, a proton-decoupled but fluorine-coupled spectrum can be acquired.

-

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopy of this compound. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers working with this important synthetic reagent. It is important to reiterate that the presented NMR data are estimations and should be confirmed by experimental verification. High-resolution NMR spectroscopy remains an indispensable tool for the unambiguous characterization and quality assessment of this compound in research and development settings.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (Bromodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Bromodifluoromethyl)trimethylsilane

This compound, with the chemical formula C₄H₉BrF₂Si, is an organosilicon compound widely used as a source of the difluorocarbene radical (CF₂) in organic synthesis.[1][2] Its utility in the preparation of gem-difluorinated compounds makes it a valuable tool in the development of pharmaceuticals and agrochemicals.[3] Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization mass spectrometry is a hard ionization technique that leads to extensive fragmentation of the analyte molecule. The fragmentation of this compound is expected to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The silicon-carbon bond is generally weaker than the carbon-halogen and carbon-hydrogen bonds, making it a likely point of initial cleavage.

The fragmentation pathway is predicted to involve the following key steps:

-

α-Cleavage: The initial ionization will likely result in the formation of a molecular ion [M]⁺•. The most probable initial fragmentation is the cleavage of the Si-C(F₂)Br bond (alpha-cleavage), which is common for organosilanes. This can lead to the formation of the stable trimethylsilyl (B98337) cation ([Si(CH₃)₃]⁺) and a bromodifluoromethyl radical.

-

Loss of a Methyl Radical: Another common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the molecular ion to form the [M-15]⁺ ion. This ion is often observed as a prominent peak in the mass spectra of TMS-containing compounds.

-

Halogen Loss: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key indicator for fragments containing bromine.

-

Rearrangements: Rearrangement reactions, such as the transfer of a fluorine atom to the silicon atom with subsequent elimination of a neutral species, are also possible and are frequently observed in the mass spectra of fluorinated organosilicon compounds.

A diagram illustrating the predicted fragmentation pathway is provided below.

References

An In-depth Technical Guide to the Infrared Spectrum of (Bromodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of (Bromodifluoromethyl)trimethylsilane, a versatile organosilicon compound. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on a theoretical interpretation based on characteristic vibrational frequencies of its constituent functional groups. It also outlines a comprehensive experimental protocol for acquiring a high-quality FTIR spectrum of this compound.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its distinct functional groups: the trimethylsilyl (B98337) ((CH₃)₃Si-) group, the bromodifluoromethyl (-CF₂Br) group, and the silicon-carbon bond (Si-C). The following table summarizes the expected absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges and intensities.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2960 - 2850 | Strong | C-H stretching | -CH₃ |

| 1470 - 1350 | Variable | C-H scissoring and bending | -CH₃ |

| 1260 | Strong, Sharp | Symmetric CH₃ deformation (umbrella mode) | Si-(CH₃)₃ |

| 1100 - 1000 | Strong | C-F stretching | -CF₂Br |

| 865 - 750 | Strong | CH₃ rocking and Si-C stretching | Si-(CH₃)₃ |

| 800 - 600 | Medium to Strong | C-Br stretching | -CF₂Br |

| Below 700 | Medium to Weak | Si-C bending and other skeletal vibrations | Molecule Backbone |

Detailed Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid this compound.

2.1. Instrumentation and Materials

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a zinc selenide (B1212193) (ZnSe) or diamond crystal. Alternatively, a liquid transmission cell with potassium bromide (KBr) or sodium chloride (NaCl) windows can be used.[4]

-

Sample: this compound, liquid.

-

Solvent (for cleaning): Isopropanol (B130326) or acetone.

-

Cleaning Supplies: Lint-free laboratory wipes.

2.2. Sample Preparation and Handling

This compound is a liquid and can be analyzed directly.[5] Given its volatility and potential reactivity, handling should be performed in a well-ventilated fume hood.

2.3. Data Acquisition Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Apodization: Happ-Genzel function is recommended.

2.4. Experimental Procedure (ATR Method)

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone, followed by a dry wipe.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If using an ATR accessory with a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked wipe followed by a dry wipe to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the IR spectrum of this compound using the ATR-FTIR method.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

This comprehensive guide provides researchers and professionals with the necessary information to understand, acquire, and interpret the infrared spectrum of this compound. The provided theoretical data and experimental protocol serve as a robust foundation for the spectroscopic analysis of this important chemical reagent.

References

The Generation of Difluorocarbene from (Bromodifluoromethyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) has emerged as a versatile and widely utilized precursor for the in situ generation of difluorocarbene (:CF2), a key intermediate in the synthesis of a vast array of fluorinated organic molecules.[1][2][3] Its advantageous properties, including its commercial availability, ease of handling, and the ability to generate difluorocarbene under a variety of mild conditions, have made it an indispensable tool in modern medicinal and materials chemistry.[3] This technical guide provides an in-depth overview of the mechanism of difluorocarbene generation from TMSCF2Br, supported by quantitative data and detailed experimental protocols for key transformations.

Core Mechanism: Nucleophilic Activation and α-Elimination

The generation of difluorocarbene from TMSCF2Br is predicated on a two-step process initiated by the nucleophilic activation at the silicon center. This process can be broadly categorized into two primary pathways: neutral/Lewis basic activation and base-promoted activation.

1. Neutral and Lewis-Basic Activation:

Under neutral or Lewis-basic conditions, a nucleophilic initiator (Nu-), such as a halide ion (e.g., Br- from TBAB or I- from NaI) or a Lewis base (e.g., HMPA), attacks the electrophilic silicon atom of TMSCF2Br.[4][5][6] This initial association forms a transient, pentacoordinate siliconate intermediate. This intermediate is unstable and readily undergoes α-elimination, extruding the highly reactive difluorocarbene (:CF2) and forming a stable trimethylsilyl (B98337) halide (TMS-Nu) and a bromide ion.

2. Base-Promoted Activation:

In the presence of a base (e.g., KOH, KOtBu), the mechanism can vary depending on the substrate. For the difluoromethylation of heteroatom nucleophiles like phenols or alcohols, the base first deprotonates the substrate to generate a more potent nucleophile (e.g., a phenoxide or alkoxide).[7][8][9] This nucleophile can then either directly attack the silicon atom of TMSCF2Br, initiating the α-elimination sequence, or react with the in situ generated difluorocarbene. In the case of C-H difluoromethylation of carbon acids, the base generates a carbanion which then intercepts the difluorocarbene.[8]

A generalized schematic of these mechanistic pathways is presented below:

Figure 1: General mechanisms for difluorocarbene generation from TMSCF2Br.

Data Presentation

The efficiency of difluorocarbene generation and subsequent trapping is highly dependent on the reaction conditions and the nature of the substrate. The following tables summarize quantitative data from representative applications of TMSCF2Br.

Table 1: gem-Difluorocyclopropanation of Alkenes and Alkynes[4][5]

| Entry | Substrate | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | TBAB (10) | Toluene (B28343) | 110 | 3 | 92 |

| 2 | 1-Octene | TBAB (10) | Toluene | 110 | 3 | 75 |

| 3 | Phenylacetylene | TBAB (10) | Toluene | 110 | 3 | 85 |

| 4 | 4-Phenyl-1-butene | TBAB (10) | Toluene | 110 | 3 | 88 |

| 5 | Indene | TBAB (10) | Toluene | 110 | 3 | 95 |

| 6 | (E)-Stilbene | TBAB (10) | Toluene | 110 | 3 | 90 |

| 7 | Benzyl Acrylate | TBAB (10) | Toluene | 80 | 3 | 65[10] |

| 8 | Aryl Trifluorovinyl Ether | TBAB (10) | Toluene | 120 | 5 | 97[5] |

Table 2: O-Difluoromethylation of Phenols and Alcohols[7][9]

| Entry | Substrate | Base/Activator (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenol (B47542) | KOH (6.0) | CH2Cl2/H2O | rt | 10 | 95 |

| 2 | 4-Methoxyphenol | KOH (6.0) | CH2Cl2/H2O | rt | 10 | 93 |

| 3 | 4-Chlorophenol | KOH (6.0) | CH2Cl2/H2O | rt | 10 | 96 |

| 4 | Pyrocatechol | KOH (10.0) | CH2Cl2/H2O | rt | 10 | 75 (bis)[7] |

| 5 | Benzyl alcohol | KOAc (2.0) | DMF | 60 | - | 85 |

| 6 | Cyclohexanol | KOAc (2.0) | DMF | 60 | - | 78 |

| 7 | tert-Butanol | KHF2 (2.0) | DMF | 80 | - | 65 |

Table 3: C-Difluoromethylation of Carbon Acids[8]

| Entry | Substrate | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetonitrile | KOtBu (2.0) | Toluene | rt | 85 |

| 2 | Diethyl malonate | KOtBu (2.0) | Toluene | rt | 78 |

| 3 | Fluorene | KOtBu (2.0) | Toluene | rt | 92 |

| 4 | Phenylacetylene | KOtBu (2.0) | Toluene | rt | 81 |

| 5 | N-Phenylacetamide | KOtBu (2.0) | Toluene | rt | 75 |

Experimental Protocols

The following are representative experimental protocols for common transformations utilizing difluorocarbene generated from TMSCF2Br.

Protocol 1: General Procedure for the gem-Difluorocyclopropanation of Alkenes[4]

Workflow:

Figure 2: Workflow for gem-difluorocyclopropanation.

Procedure:

-

To a screw-capped pressure tube are added the alkene (0.5 mmol, 1.0 equiv.), this compound (TMSCF2Br) (1.0 mmol, 2.0 equiv.), and tetrabutylammonium (B224687) bromide (TBAB) (0.05 mmol, 0.1 equiv.).

-

Toluene (2.0 mL) is added, and the tube is sealed.

-

The reaction mixture is stirred and heated at 110 °C for 3 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford the desired gem-difluorocyclopropane.

Protocol 2: General Procedure for the O-Difluoromethylation of Phenols[7]

Workflow:

Figure 3: Workflow for O-difluoromethylation of phenols.

Procedure:

-

To a solution of the phenol (0.5 mmol, 1.0 equiv.) in dichloromethane (B109758) (CH2Cl2) (5 mL) is added a 20 wt% aqueous solution of potassium hydroxide (B78521) (KOH) (10.0 equiv.).

-

This compound (TMSCF2Br) (4.0 equiv.) is added, and the resulting biphasic mixture is stirred vigorously at room temperature for 10 minutes.

-

The reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the corresponding aryl difluoromethyl ether.

Protocol 3: General Procedure for the C-Difluoromethylation of Carbon Acids[8]

Workflow:

Figure 4: Workflow for C-difluoromethylation of carbon acids.

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere are added the carbon acid (0.5 mmol, 1.0 equiv.) and potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.).

-

Anhydrous toluene (4.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

-

This compound (TMSCF2Br) (1.0 mmol, 2.0 equiv.) is added, and the reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to give the C-difluoromethylated product.

Conclusion

This compound is a powerful and versatile reagent for the generation of difluorocarbene under a range of conditions, enabling a wide variety of important synthetic transformations. Understanding the underlying mechanisms of its activation allows for the rational design of reaction conditions to achieve high efficiency and selectivity in the synthesis of valuable fluorinated molecules. The protocols provided herein serve as a practical starting point for researchers seeking to employ this valuable reagent in their synthetic endeavors.

References

- 1. orgsyn.org [orgsyn.org]

- 2. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds with TMSCF(2)Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sioc.ac.cn [sioc.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. sioc.cas.cn [sioc.cas.cn]

Theoretical Underpinnings of (Bromodifluoromethyl)trimethylsilane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has emerged as a versatile and widely used reagent in modern synthetic chemistry, primarily valued as a precursor to the highly reactive difluorocarbene (:CF₂) and the (trimethylsilyl)difluoromethyl radical (TMSCF₂•). Understanding the theoretical basis of its reactivity is paramount for optimizing existing synthetic protocols and designing novel transformations. This in-depth technical guide delves into the core theoretical studies that elucidate the reactivity of TMSCF₂Br, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying reaction pathways.

Core Reactivity Pathways: A Theoretical Overview

The reactivity of TMSCF₂Br is predominantly governed by three distinct, yet sometimes competing, pathways: nucleophile-induced decomposition to generate difluorocarbene (anionic pathway), homolytic cleavage of the C-Br bond to form a radical species, and a less common, though plausible, cationic pathway involving silylium (B1239981) ion intermediates. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the energetic landscapes of these transformations.

Anionic Pathway: Generation of Difluorocarbene

The most well-established reaction pathway for TMSCF₂Br involves its interaction with nucleophiles, particularly Lewis bases, which triggers the elimination of trimethylsilyl (B98337) bromide (TMSBr) and the formation of difluorocarbene. This pathway is the foundation for a vast array of difluoromethylation and difluorocyclopropanation reactions.

Theoretical studies have shown that the activation of the Si-C bond by a nucleophile is the crucial step in this process. Quantum chemical calculations on the interaction of TMSCF₂Br with hexamethylphosphoramide (B148902) (HMPA), a potent Lewis base, have demonstrated a significant lowering of the transition state energy for difluorocarbene generation compared to the uncatalyzed thermal decomposition.[1]

Computational Insights:

A DFT study using the PBE0 functional with the 6-311+G(d,p) basis set and a polarizable continuum model (PCM) for the solvent has elucidated the Gibbs free energy profile for the HMPA-activated decomposition of TMSCF₂Br. The calculations revealed a multi-step process initiated by the nucleophilic attack of HMPA on the silicon atom. While the full energy profile is complex, a key intermediate, the adduct of TMSCF₂Br and HMPA, is formed, and its subsequent decomposition to difluorocarbene and the silylated HMPA cation has a significant energy barrier. One study reported the Gibbs free energy of a crucial stationary point leading to the carbene to be 28.2 kcal/mol, highlighting the energetic requirement for this transformation even in the presence of a strong activator.[1]

Table 1: Calculated Thermodynamic Data for Anionic Pathway Intermediates

| Parameter | Value (kcal/mol) | Computational Method | Reference |

| Gibbs Free Energy of S-2 Intermediate | 28.2 | PBE0/6-311+G(d,p) with PCM (glyme) | [1] |

Note: S-2 refers to a specific intermediate complex of TMSCF₂Br and HMPA along the reaction coordinate towards difluorocarbene formation.

Radical Pathway: Formation of the TMSCF₂• Radical

An alternative and synthetically valuable reaction mode of TMSCF₂Br is the homolytic cleavage of the carbon-bromine bond to generate the (trimethylsilyl)difluoromethyl radical (TMSCF₂•). This pathway is typically initiated by photoredox catalysis, radical initiators, or electrochemical methods.[2] The resulting radical is a versatile intermediate for C-C bond formation and other radical-mediated transformations.

Table 2: Representative C-Br Bond Dissociation Energies (BDEs)

| Compound | BDE (kcal/mol) | Method |

| CH₃-Br | 70 | Experimental |

| C₂H₅-Br | 69 | Experimental |

| Benzyl-Br | 61 | Experimental[4] |

| CF₃-Br | 69 | Experimental[5] |

| TMSCF₂-Br | Estimated ~60-70 | Theoretical Estimate |

Note: The BDE for TMSCF₂-Br is an estimate based on values for similar compounds and general trends in C-Br bond strengths.

Cationic Pathway: The Role of Silylium Ion Intermediates

The cationic reactivity of TMSCF₂Br, while less explored, is a plausible pathway, particularly in the presence of strong Lewis acids or under conditions that favor the formation of a silylium ion ([R₃Si]⁺). In such a scenario, the departure of the bromide ion, assisted by a Lewis acid, would generate a highly electrophilic silicon center. This could lead to subsequent reactions with nucleophiles or rearrangement processes. However, dedicated theoretical studies providing quantitative data on the energetics of silylium ion formation from TMSCF₂Br are currently lacking in the literature. This remains an area ripe for future investigation.

Experimental Protocols

The theoretical understanding of TMSCF₂Br reactivity is complemented by a wealth of experimental procedures that harness these pathways for synthetic applications. Below are representative protocols for key transformations.

Protocol 1: Difluoromethylation of Alcohols (Anionic Pathway)

This procedure describes the general method for the efficient O-difluoromethylation of primary, secondary, and tertiary alcohols using TMSCF₂Br as a difluorocarbene source under mild basic or acidic conditions.[6]

Materials:

-

Alcohol (1.0 equiv)

-

TMSCF₂Br (2.0-4.0 equiv)

-

Activator: Potassium acetate (B1210297) (KOAc, weakly basic) or Potassium bifluoride (KHF₂, weakly acidic)

-

Solvent: Dichloromethane (CH₂Cl₂)/Water mixture

Procedure:

-

To a solution of the alcohol in a CH₂Cl₂/water solvent system, add the chosen activator (KOAc or KHF₂).

-

Add TMSCF₂Br to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethyl ether.

Protocol 2: C-H Difluoromethylation of Carbon Acids (Anionic Pathway)

This protocol outlines the selective C-difluoromethylation of various carbon acids using TMSCF₂Br.[7]

Materials:

-

Carbon acid (e.g., ester, amide) (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

TMSCF₂Br (2.0 equiv)

-

Toluene (solvent)

Procedure:

-

To a solution of the carbon acid in toluene, add potassium tert-butoxide at the specified temperature (e.g., 0 °C or room temperature).

-

Add TMSCF₂Br dropwise to the reaction mixture.

-

Allow the reaction to stir at the same temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the C-difluoromethylated product.

Protocol 3: Difluorocyclopropanation of Alkenes (Anionic Pathway)

This procedure details the [2+1] cycloaddition of difluorocarbene, generated from TMSCF₂Br, with alkenes.[8]

Materials:

-

Alkene (1.0 equiv)

-

TMSCF₂Br (1.5-2.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (catalytic amount)

-

Toluene (solvent)

Procedure:

-

In a sealed tube, dissolve the alkene and a catalytic amount of TBAB in toluene.

-

Add TMSCF₂Br to the solution.

-

Heat the reaction mixture to 110-120 °C for several hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water.

-

Dry the organic phase, concentrate, and purify the product by column chromatography to obtain the gem-difluorocyclopropane.

Conclusion

The reactivity of this compound is a rich and multifaceted area of chemical research. Theoretical studies, predominantly utilizing DFT calculations, have been pivotal in elucidating the underlying mechanisms of its anionic and radical pathways. These computational insights, coupled with extensive experimental validation, have solidified the role of TMSCF₂Br as a premier reagent for the introduction of the difluoromethylene and difluoromethyl moieties in organic synthesis. While the anionic pathway leading to difluorocarbene is well-characterized both theoretically and experimentally, further computational investigation into the precise energetics of the radical and the largely unexplored cationic pathways will undoubtedly pave the way for new and innovative applications of this versatile reagent in the fields of materials science, agrochemicals, and pharmaceutical development.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sioc.cas.cn [sioc.cas.cn]

Methodological & Application

Protocol for Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromodifluoromethyl)trimethylsilane, commonly referred to as TMSCF₂Br, has emerged as a versatile and practical reagent for the introduction of the difluoromethyl (CF₂H) group into a wide range of organic molecules.[1][2] The difluoromethyl moiety is of significant interest in medicinal chemistry and drug development as it can act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate the physicochemical properties of bioactive compounds.[3][4] This document provides detailed protocols for nucleophilic difluoromethylation reactions using TMSCF₂Br, covering a variety of substrates including alcohols, ketones, and aldehydes.

TMSCF₂Br serves as an efficient precursor to difluorocarbene (:CF₂) under mild conditions, which is a key reactive intermediate in many of these transformations.[3][5][6] The reaction pathways can be tailored by the choice of activators and reaction conditions to achieve the desired difluoromethylated products.[3][7]

Reaction Mechanism

The nucleophilic difluoromethylation using TMSCF₂Br can proceed through different mechanistic pathways depending on the substrate and the reaction conditions. The most common pathway involves the generation of difluorocarbene (:CF₂), which then reacts with the nucleophile.

Generation of Difluorocarbene

TMSCF₂Br can be activated by various species, including Lewis bases or fluoride (B91410) ions, to generate difluorocarbene.[5][8] The activator attacks the silicon atom, leading to the elimination of trimethylsilyl (B98337) bromide (TMSBr) and the formation of the highly reactive difluorocarbene.

Caption: Generation of difluorocarbene from TMSCF₂Br.

Reaction with Nucleophiles

Once generated, the electrophilic difluorocarbene can react with a variety of nucleophiles. For instance, with alcohols, it undergoes an insertion reaction into the O-H bond to form difluoromethyl ethers.[3][6]

Caption: Difluoromethylation of alcohols via a ylide intermediate.

In other cases, particularly for the difluoromethylation of carbonyl compounds, a difluorinated phosphorus ylide can be generated in situ from TMSCF₂Br and a phosphine, which then acts as the nucleophilic difluoromethylating agent.[9][10][11]

Experimental Protocols

General Workflow

The general experimental workflow for nucleophilic difluoromethylation using TMSCF₂Br is straightforward and can be adapted for various substrates.

Caption: General experimental workflow for nucleophilic difluoromethylation.

Protocol 1: Difluoromethylation of Alcohols

This protocol is adapted from a general method for the efficient difluoromethylation of primary, secondary, and tertiary alcohols.[3][6][7]

Materials:

-

Alcohol substrate

-

This compound (TMSCF₂Br)

-

Potassium hydrogen fluoride (KHF₂) or Potassium acetate (B1210297) (KOAc) as activator

-

Dichloromethane (CH₂Cl₂) and Water (H₂O) as solvent system

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred solution of the alcohol (1.0 mmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (5 mL), add the activator (KHF₂ or KOAc, 2.0 mmol).

-

Add TMSCF₂Br (2.0 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for the time specified in Table 1.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethyl ether.

Quantitative Data for Alcohol Difluoromethylation:

| Entry | Substrate (Alcohol) | Activator | Time (h) | Yield (%) |

| 1 | 1-Octanol | KHF₂ | 6 | 85 |

| 2 | Cyclohexanol | KHF₂ | 12 | 78 |

| 3 | Benzyl alcohol | KOAc | 8 | 92 |

| 4 | tert-Butanol | KHF₂ | 24 | 65 |

Yields are isolated yields and may vary depending on the specific substrate and reaction scale.[3][12]

Protocol 2: Nucleophilic Difluoromethylation of Ketones

This protocol describes the difluoromethylation of ketones using a system that generates a difluorinated phosphorus ylide.[9][10][11]

Materials:

-

Ketone substrate

-

This compound (TMSCF₂Br)

-

Triphenylphosphine (B44618) (Ph₃P)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Acetonitrile (B52724) (MeCN) as solvent

-

Potassium hydroxide (B78521) (KOH) for workup

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add the ketone (1.0 mmol), triphenylphosphine (1.2 mmol), and DMPU (2.0 mmol) in anhydrous acetonitrile (5 mL).

-

Add TMSCF₂Br (1.5 mmol) to the solution and stir the mixture at room temperature for the time indicated in Table 2.

-

Monitor the reaction by ¹⁹F NMR for the formation of the intermediate phosphonium (B103445) salt.

-

After completion, treat the reaction mixture with a solution of potassium hydroxide to effect protodephosphorylation.

-

Perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Quantitative Data for Ketone Difluoromethylation:

| Entry | Substrate (Ketone) | Time (h) | Yield (%) |

| 1 | Acetophenone | 1 | 88 |

| 2 | 4-Bromoacetophenone | 1 | 91 |

| 3 | 2-Acetylthiophene | 1 | 85 |

| 4 | Cyclohexanone | 2 | 75 |

Yields are for the corresponding difluoromethylated alcohols after workup.[10]

Protocol 3: Nucleophilic (Phenylsulfonyl/arylthio)difluoromethylation of Aldehydes

This protocol is a three-component strategy for the difluoromethylation of aldehydes.[8][13]

Materials:

-

Aldehyde substrate

-

This compound (TMSCF₂Br)

-

Sodium benzenesulfinate (B1229208) (PhSO₂Na) or an appropriate thiol with a base (e.g., NaH)

-

Lithium iodide (LiI) - optional, as a Lewis acid activator for the aldehyde

-

Dimethylformamide (DMF) as solvent

-

Tetrabutylammonium fluoride (TBAF) for desilylation

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, combine the aldehyde (1.0 mmol), the sulfur nucleophile source (e.g., PhSO₂Na, 1.2 mmol), and LiI (if used) in DMF.

-

Add TMSCF₂Br (2.0 mmol) to the mixture.

-

Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for several hours.

-

After the initial reaction, add TBAF to deprotect the intermediate silylated alcohol.

-

Perform a standard aqueous workup and extract the product.

-

Purify the crude product by column chromatography.

Quantitative Data for Aldehyde Difluoromethylation:

| Entry | Substrate (Aldehyde) | Sulfur Nucleophile | Yield (%) |

| 1 | Benzaldehyde | PhSO₂Na | 85 |

| 2 | 4-Chlorobenzaldehyde | PhSO₂Na | 90 |

| 3 | 2-Naphthaldehyde | Thiophenol/NaH | 92 |

| 4 | Cinnamaldehyde | PhSO₂Na | 78 |

Yields are isolated yields of the corresponding (phenylsulfonyl/arylthio)difluoromethylated alcohols.[8][13]

Safety Precautions

-

This compound is a moisture-sensitive and potentially toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Reactions involving phosphines should be conducted under an inert atmosphere as they can be air-sensitive.

-

Always follow standard laboratory safety procedures when handling chemicals and setting up reactions.

Conclusion

This compound is a highly effective reagent for the nucleophilic difluoromethylation of a diverse range of substrates. The protocols outlined in this document provide a solid foundation for researchers to incorporate the valuable difluoromethyl group into their target molecules. The mild reaction conditions and broad substrate scope make TMSCF₂Br an indispensable tool in modern synthetic organic chemistry and drug discovery.[3][6][14]

References

- 1. TriMethyl(broModifluoroMethyl)silane | 115262-01-6 [chemicalbook.com]

- 2. (溴二氟甲基)三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilic Difluoromethylation Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. researchgate.net [researchgate.net]

Application Note and Protocol: Gem-Difluorocyclopropanation with (Bromodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif that can confer unique conformational constraints and metabolic stability.[1][2][3] (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has emerged as a versatile and efficient reagent for the synthesis of gem-difluorocyclopropanes from a variety of alkenes and alkynes.[1][4] This method relies on the in situ generation of difluorocarbene (:CF₂), which then undergoes a [2+1] cycloaddition with the unsaturated substrate.[1][5] This application note provides detailed experimental procedures for the gem-difluorocyclopropanation of alkenes and alkynes using TMSCF₂Br, along with a summary of representative substrate scope and yields.

Data Presentation

The following tables summarize the reaction conditions and yields for the gem-difluorocyclopropanation of various alkenes and alkynes with this compound.

Table 1: Gem-difluorocyclopropanation of Alkenes with TMSCF₂Br [1]

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 |

| 2 | 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 82 |

| 3 | 4-Methoxystyrene | 1,1-difluoro-2-(4-methoxyphenyl)cyclopropane | 90 |